molecular formula C19H18N2O B14269512 2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]- CAS No. 186611-40-5

2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]-

Cat. No.: B14269512
CAS No.: 186611-40-5
M. Wt: 290.4 g/mol
InChI Key: GPIVAXYAJQADBC-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]- is a complex organic compound with significant applications in various fields. This compound is part of the indole family, known for its diverse biological activities and importance in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]- typically involves the condensation of indole derivatives with appropriate aldehydes or ketones. One common method is the Knoevenagel condensation, where the indole derivative reacts with an aldehyde in the presence of a base such as piperidine or pyrrolidine . The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include oxindole derivatives, reduced indole compounds, and various substituted indole derivatives .

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. It can act as an antagonist or agonist at various receptors, influencing cellular signaling pathways. For example, it has been shown to interact with arginine-vasopressin 1b receptors, which play a role in stress and anxiety responses . Additionally, its ability to inhibit cyclooxygenase-2 (COX-2) suggests anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyrrolidinylphenyl group in 2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]- imparts unique properties, such as enhanced receptor binding affinity and specificity. This makes it a valuable compound for targeted therapeutic applications and research .

Properties

CAS No.

186611-40-5

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

3-[(4-pyrrolidin-1-ylphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C19H18N2O/c22-19-17(16-5-1-2-6-18(16)20-19)13-14-7-9-15(10-8-14)21-11-3-4-12-21/h1-2,5-10,13H,3-4,11-12H2,(H,20,22)

InChI Key

GPIVAXYAJQADBC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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